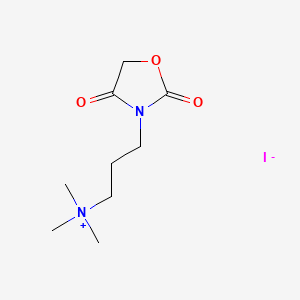

(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide

Description

(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide is a quaternary ammonium compound characterized by a trimethylammonium group linked to a propyl chain bearing a 2,4-dioxo-3-oxazolidinyl moiety. Quaternary ammonium salts are widely used in pharmaceuticals, surfactants, and functional materials due to their ionic nature and solubility in polar solvents .

Properties

CAS No. |

73664-12-7 |

|---|---|

Molecular Formula |

C9H17IN2O3 |

Molecular Weight |

328.15 g/mol |

IUPAC Name |

3-(2,4-dioxo-1,3-oxazolidin-3-yl)propyl-trimethylazanium;iodide |

InChI |

InChI=1S/C9H17N2O3.HI/c1-11(2,3)6-4-5-10-8(12)7-14-9(10)13;/h4-7H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

HPBINLGDSBCKRR-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCN1C(=O)COC1=O.[I-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide generally involves:

- Construction or availability of the oxazolidinone core with 2,4-dioxo substitution.

- Introduction of a propyl linker bearing a terminal functional group amenable to quaternization.

- Quaternization of the terminal amine with methyl iodide or equivalent alkylating agent to form the trimethylammonium iodide salt.

This modular approach allows for flexibility in synthesis and optimization of each step.

Stepwise Preparation

Synthesis of the Oxazolidinone Core

The 2,4-dioxo-3-oxazolidinyl moiety is typically synthesized via cyclization reactions involving amino alcohols and suitable carbonyl compounds or their derivatives. Literature reports the use of:

- Amino alcohol precursors undergoing cyclization with phosgene equivalents or carbonyl diimidazole to form the oxazolidinone ring.

- Alternatively, condensation of amino acids or their derivatives with urea or carbamates can furnish the 2,4-dioxo-oxazolidinone structure.

No direct synthesis of this exact oxazolidinone derivative was found in the searched patents or literature, but analogous oxazolidinone derivatives are well-documented in medicinal chemistry patents such as CN101982468A, which describe novel oxazolidinone derivatives with various substitutions.

Attachment of the Propyl Linker

The propyl chain is introduced by alkylation or nucleophilic substitution reactions:

- A typical method involves using 3-bromopropyl derivatives or 3-chloropropyl intermediates reacting with the oxazolidinone nitrogen or oxygen to form the propyl-linked intermediate.

- Alternatively, the oxazolidinone nitrogen can be alkylated with 1,3-dihalopropanes or protected propanol derivatives, followed by deprotection.

This step is critical for positioning the trimethylammonium group at the correct distance from the oxazolidinone ring.

Quaternization to Form the Trimethylammonium Iodide Salt

The terminal amine on the propyl linker is converted to a quaternary ammonium salt by:

- Alkylation with methyl iodide (iodomethane) or methyl sulfate, with methyl iodide being preferred for iodide counterion formation.

- This reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under mild heating.

This step yields the final compound as a stable iodide salt.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Oxazolidinone formation | Amino alcohol + carbonyl reagent (e.g., CDI) | 2,4-Dioxo-3-oxazolidinyl core |

| 2 | Alkylation | 3-Bromopropyl derivative + oxazolidinone | 3-(2,4-Dioxo-3-oxazolidinyl)propylamine intermediate |

| 3 | Quaternization | Methyl iodide, solvent (MeCN or DMF), mild heat | (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide |

Research Findings and Notes

- The formation of the oxazolidinone ring is well-established, with various methods available depending on the starting materials.

- Quaternization with methyl iodide is a classical and efficient method to obtain trimethylammonium iodide salts.

- Reaction conditions such as solvent choice, temperature, and reaction time significantly affect yield and purity.

- Microwave-assisted methods offer rapid and solvent-free alternatives but require optimization for scale-up.

- Patents CN101982468A and CN1688553A provide useful synthetic insights for oxazolidinone derivatives and quaternary ammonium salt formation, respectively.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The iodide ion can be substituted with other nucleophiles to form different quaternary ammonium salts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Nucleophiles: Halides, cyanides, or thiolates.

Major Products Formed

The major products formed from these reactions include various oxazolidinone and amine derivatives, as well as different quaternary ammonium salts.

Scientific Research Applications

(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s distinctiveness lies in its oxazolidinone ring, which contrasts with other quaternary ammonium salts featuring varied substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Quaternary Ammonium Iodides

Physicochemical Properties

- Solubility: The oxazolidinone group enhances hydrophilicity compared to fluorinated analogs (e.g., perfluorinated chains in ), which increase hydrophobicity.

- Thermal Stability: Oxazolidinone rings generally confer thermal stability, whereas ester-containing analogs (e.g., ) may degrade at lower temperatures due to ester hydrolysis.

- Melting Points : Quaternary ammonium salts with aromatic substituents (e.g., ) often exhibit higher melting points than aliphatic derivatives.

Reactivity

- The oxazolidinone ring may undergo ring-opening reactions under acidic or basic conditions, unlike stable fluorinated chains .

- Ester-containing analogs (e.g., ) are prone to hydrolysis, limiting their use in aqueous environments.

Biological Activity

(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide, with the CAS number 73664-12-7, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

- Molecular Formula : C9H17N2O3I

- Molecular Weight : 328.18 g/mol

- Structure : The compound features a trimethylammonium group attached to a propyl chain linked to a dioxo-oxazolidine moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide has been primarily evaluated in terms of its cytotoxic effects against various cancer cell lines and its potential antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the compound's efficacy was tested against several cancer cell lines, including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer). The results from these studies suggest a promising cytotoxic profile.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MDA-MB-231 | 6.3 | High |

| KCL-22 | 8.3 | Moderate |

| HeLa | 9.6 | Moderate |

These findings indicate that the compound exhibits dose-dependent cytotoxicity, with lower IC50 values suggesting higher potency against the tested cell lines .

The mechanism behind the anticancer activity may involve the induction of apoptosis in cancer cells. Studies using fluorescence microscopy have shown morphological changes consistent with apoptosis upon treatment with this compound. This suggests that the presence of the oxazolidine moiety plays a significant role in mediating these effects .

Toxicological Profile

The acute toxicity of (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide was assessed through LD50 studies in rodent models. The reported LD50 value was approximately 18 mg/kg when administered intravenously, indicating a relatively high level of toxicity that necessitates caution in handling and application .

Antimicrobial Activity

In addition to anticancer properties, the compound's antimicrobial activity has been explored. Similar derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. However, specific data on this compound's antimicrobial efficacy remains limited and warrants further investigation.

Case Studies and Research Findings

- Cytotoxicity Testing : A study conducted on similar compounds demonstrated significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 6 to 12 µM .

- Apoptosis Induction : Research utilizing fluorescence microscopy illustrated that treatment with related compounds led to characteristic apoptotic changes in cancer cells, reinforcing the hypothesis of their potential as anticancer agents .

- Comparative Studies : Comparative analyses between enantiomeric forms revealed that specific configurations significantly influence biological activity and toxicity profiles .

Q & A

Q. What are the critical parameters for optimizing the synthesis of (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide?

Methodological Answer: Synthesis typically involves quaternization of a tertiary amine precursor with iodomethane under controlled conditions. Key parameters include:

- Temperature : Reactions often proceed at 40–60°C to balance reactivity and side-product formation .

- Stoichiometry : A 1:1.2 molar ratio of precursor to iodomethane ensures complete quaternization .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction efficiency .

- Reaction Time : 12–24 hours under nitrogen to prevent oxidation .

Post-synthesis, column chromatography (silica gel, methanol/chloroform eluent) is used for purification .

Q. How can structural elucidation of this compound be performed?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., trimethylammonium signals at ~3.3 ppm for N⁺(CH₃)₃) and oxazolidinone carbonyls (~170 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-I]⁺ ion for the cationic moiety) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the oxazolidinone ring geometry .

Q. What analytical methods ensure purity and stability during storage?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) monitor purity (>95% required for biological assays) .

- TLC : Silica plates with iodine vapor visualization track reaction progress .

- Stability : Store at -20°C in anhydrous DMSO or ethanol to prevent iodide ion displacement or hydrolysis .

Q. How can researchers assess its biological activity in in vitro systems?

Methodological Answer:

- Cholinergic Receptor Studies : Use radioligand displacement assays (e.g., [³H]-nicotine for neuronal receptors) to evaluate binding affinity .

- Cellular Uptake : Fluorescent tagging (e.g., Cy5 conjugation) and flow cytometry quantify membrane permeability .

- Toxicity Screening : MTT assays on HEK293 or SH-SY5Y cells determine IC₅₀ values .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the oxazolidinone ring?

Methodological Answer:

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive amines during alkylation .

- Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective modification of the oxazolidinone without disrupting the quaternary ammonium group .

- Computational Modeling : DFT calculations predict electrophilic sites on the oxazolidinone for targeted reactions .

Q. How can degradation kinetics under physiological conditions be studied?

Methodological Answer:

Q. What computational approaches predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to cholinergic receptors (PDB: 2QC1) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .

- QSAR Modeling : Correlate substituent electronegativity with bioactivity using Hammett constants .

Q. How does the compound interact with nucleic acids or proteins in structural studies?

Methodological Answer:

Q. How can contradictory data on receptor binding affinities be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.